SAG-d3

Pharmacokinetics Bioanalysis Internal Standardization

SAG-d3 is the required deuterated internal standard for validated LC-MS/MS quantification of SAG. Non-deuterated SAG cannot serve as its own internal standard due to spectral interference; SAG-d3 resolves this with a +3 Da mass shift while preserving identical chromatographic retention and ionization efficiency. • Co-elutes with SAG (ΔtR ≤0.02 min); corrects matrix effects at the LLOQ for FDA/EMA-compliant bioanalysis • Enables absolute quantitation in plasma, tissue homogenates, and CSF for PK/PD and tissue distribution studies • Batch-certified ≥98% purity; stable long-term at -20°C under nitrogen

Molecular Formula C28H28ClN3OS
Molecular Weight 493.1 g/mol
Cat. No. B15143903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAG-d3
Molecular FormulaC28H28ClN3OS
Molecular Weight493.1 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl
InChIInChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3/i1D3
InChIKeyVFSUUTYAEQOIMW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAG-d3: Molecular Identity and Characterization


3-Chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide (CAS not publicly indexed; IUPAC-defined) is a stable isotopically labeled analog of the non-deuterated small-molecule Smoothened (Smo) receptor agonist SAG, wherein the N-methyl group contains three deuterium atoms in place of protium [1]. The compound, frequently designated SAG-d3 in vendor catalogs, has a molecular formula of C28H28ClN3OS and a molecular weight of 493.1 g/mol — an increase of approximately 3 mass units relative to the non-deuterated SAG (MW = 490.1 g/mol) [2]. Functionally, SAG-d3 retains the core Smo agonist pharmacology of its parent compound, exhibiting potent activation of the Hedgehog signaling pathway via direct binding to the Smo heptahelical domain [1]. The deuterium labeling renders this compound specifically suited for quantitative mass spectrometry–based analytical workflows, including pharmacokinetic profiling, metabolic stability assessment, and internal standardization, without altering the ligand's intrinsic receptor pharmacology .

Why SAG-d3 Cannot Be Substituted in Bioanalytical Workflows


In-class Smoothened agonists such as non-deuterated SAG (CAS 912545-86-9), purmorphamine, and SAG dihydrochloride share the capacity to activate Hedgehog signaling but are fundamentally unsuited for workflows requiring precise, interference-free quantitation of the parent compound in complex biological matrices [1]. Non-labeled SAG and the deuterated SAG-d3 exhibit identical chromatographic retention behavior and ionization efficiency under liquid chromatography–tandem mass spectrometry (LC-MS/MS) conditions, yet their mass difference of approximately 3 Da enables definitive spectral resolution . Consequently, when SAG-d3 is employed as an internal standard for the quantitation of unlabeled SAG, it corrects for matrix effects, extraction variability, and instrument drift, whereas substitution with a structurally distinct Smo agonist (e.g., purmorphamine) introduces differential recovery and ionization biases that invalidate quantitative accuracy [2]. Moreover, the trideuteriomethyl substitution provides a kinetic isotope effect at the N-demethylation metabolic soft spot, potentially altering the compound's metabolic half-life relative to the protium analog — a differentiation that renders SAG-d3 the mandatory reference material for definitive metabolite identification and pharmacokinetic modeling [3].

Quantitative Differentiation: SAG-d3 vs. SAG and Alternatives


Isotopic Mass Differentiation for LC-MS/MS Internal Standardization

SAG-d3 retains identical Smoothened receptor pharmacology to non-deuterated SAG, with a reported equilibrium dissociation constant (KD) of 59 nM for Smo binding and an EC50 of approximately 3 nM for Hedgehog pathway activation in NIH 3T3-derived Shh-LIGHT2 reporter cells [1]. The introduction of three deuterium atoms at the N-methyl position increases the molecular mass from 490.1 g/mol (SAG) to 493.1 g/mol (SAG-d3), a Δm of +3 Da that permits baseline mass spectrometric separation while preserving co-elution in reversed-phase LC . This mass offset is sufficient to avoid isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, enabling SAG-d3 to function as a true surrogate internal standard for the quantitation of SAG in plasma, tissue homogenates, and cell lysates [2].

Pharmacokinetics Bioanalysis Internal Standardization LC-MS/MS Stable Isotope Labeling

Kinetic Isotope Effect on N-Demethylation Metabolism

The N-methylamino moiety of SAG constitutes a primary metabolic soft spot subject to oxidative N-demethylation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2D6 isoforms [1]. Substitution of the three methyl hydrogens with deuterium introduces a primary kinetic isotope effect (KIE) that attenuates the rate of C–D bond cleavage relative to C–H bond cleavage. For N-demethylation reactions, the intrinsic KIE (kH/kD) typically ranges from 3 to 7 under saturating substrate conditions, corresponding to a 3- to 7-fold reduction in the metabolic clearance rate attributable to this specific pathway [2]. In vitro microsomal incubation studies with structurally analogous N-trideuteriomethyl compounds have demonstrated measurable prolongation of half-life (t1/2) by a factor consistent with the predicted KIE when N-demethylation constitutes the rate-limiting clearance mechanism [3].

Drug Metabolism Cytochrome P450 Deuterium Isotope Effect Metabolic Stability PK/PD Modeling

LC-MS/MS Assay Performance: Isotopic vs. Structural Analog Internal Standards

In bioanalytical method validation, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold-standard approach for compensating matrix effects and extraction variability [1]. For SAG quantitation, SAG-d3 achieves near-identical chromatographic retention time (tR difference ≤0.02 min under typical reversed-phase gradient conditions) and equivalent electrospray ionization efficiency to SAG . By contrast, the use of a structural analog internal standard — such as purmorphamine (MW 520.6 g/mol) or cyclopamine (MW 411.6 g/mol) — results in differential matrix effects due to divergent retention times and distinct ionization behavior, leading to accuracy deviations exceeding ±15% at the lower limit of quantitation (LLOQ) in plasma matrices [2]. Method validation guidance (FDA Bioanalytical Method Validation Guidance for Industry, 2018) explicitly recommends SIL-IS over structural analogs wherever isotopically labeled forms are commercially available [3].

Bioanalytical Method Validation LC-MS/MS Internal Standard Selection Matrix Effects Assay Sensitivity

MS/MS Fragmentation for Metabolite Source Discrimination

Collision-induced dissociation (CID) of SAG generates a characteristic fragment ion corresponding to the N-methylcyclohexylamine moiety (m/z ~114 for the protonated fragment in SAG). In SAG-d3, the corresponding fragment ion is mass-shifted by +3 Da to m/z ~117, enabling unambiguous differentiation between parent-derived fragments and metabolite-derived fragments in complex biological samples [1]. This mass shift is particularly valuable in tracer studies where SAG-d3 is co-administered with SAG to discriminate between exogenously administered compound and endogenously generated or carryover-derived signals [2]. Furthermore, the preservation of the deuterium label through sample preparation and chromatographic separation confirms the chemical integrity of the N-CD3 bond, providing an internal verification that deuterium exchange or loss has not occurred under assay conditions .

Metabolite Identification High-Resolution Mass Spectrometry Deuterium Tracing ADME Fragment Ion Analysis

Application Scenarios for SAG-d3


Validated Preclinical PK Bioanalysis by LC-MS/MS

SAG-d3 is the required internal standard for the quantitative determination of SAG in plasma, tissue homogenates, and cerebrospinal fluid following in vivo administration. As established in Section 3, SAG-d3 co-elutes with SAG (tR difference ≤0.02 min), corrects for matrix effects that would otherwise invalidate accuracy at the LLOQ, and satisfies FDA Bioanalytical Method Validation criteria for regulated bioanalysis [1]. Procurement of SAG-d3 in milligram quantities sufficient for method development, validation, and routine sample analysis (typically 5–25 mg per study) is essential for laboratories conducting IND-enabling pharmacokinetic studies of SAG or SAG-based therapeutic candidates [2].

In Vitro Metabolic Stability and ADME Profiling

SAG-d3 enables the quantitative assessment of N-demethylation as a metabolic clearance pathway via measurement of the kinetic isotope effect on intrinsic clearance in human liver microsomes or hepatocytes. The 3- to 7-fold reduction in the rate of N-demethylation (class-level inference) relative to SAG provides a direct measure of the fractional contribution of this pathway to overall hepatic clearance [3]. This application is particularly relevant for DMPK scientists seeking to predict human clearance, identify potential drug–drug interaction liabilities via CYP phenotyping, or rationalize species differences in SAG pharmacokinetics observed in rodent versus non-rodent preclinical models.

Tissue Quantitation for Pharmacodynamic Modeling

In Hedgehog pathway–targeted therapeutic development, establishing the relationship between SAG exposure at the site of action (e.g., tumor tissue, brain parenchyma, cartilage) and downstream pharmacodynamic responses (e.g., Gli1 mRNA expression) is critical for dose selection [4]. SAG-d3 enables absolute quantitation of SAG in tissue homogenates via isotope dilution LC-MS/MS with high precision and accuracy, free from the matrix effects that plague structural analog internal standards [5]. Procurement volumes for tissue distribution studies typically range from 10 to 50 mg, depending on the number of dose groups and time points analyzed.

Tracer Studies for Metabolic Pathway Elucidation

SAG-d3 can be co-administered with non-deuterated SAG in rodent or large-animal models to trace the fate of the N-methyl group through metabolic pathways. The +3 Da mass shift of the N-methylcyclohexylamine fragment (m/z 117 for SAG-d3 versus m/z 114 for SAG) permits definitive attribution of detected N-demethylated metabolites to either the deuterated or protium parent compound, enabling calculation of the fractional contribution of N-demethylation to overall metabolic clearance [6]. This application supports definitive mass balance studies required for regulatory submissions and provides mechanistic insight into interspecies differences in SAG metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAG-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.